molecular formula C12H10BrNO3 B12337138 Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate

Numéro de catalogue: B12337138
Poids moléculaire: 296.12 g/mol
Clé InChI: YMOGMQHAGZOKOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is a brominated isoxazole derivative characterized by a phenyl group at position 3, a bromine atom at position 5, and an ethyl ester moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves bromination of precursor isoxazoles under controlled conditions .

Propriétés

Formule moléculaire

C12H10BrNO3

Poids moléculaire

296.12 g/mol

Nom IUPAC

ethyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

Clé InChI

YMOGMQHAGZOKOZ-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Br

Origine du produit

United States

Méthodes De Préparation

Nitrile Oxide-Alkyne Cycloaddition

The core isoxazole ring is constructed via a 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

  • Step 1 : Nitrile oxide generation from aldoximes using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene).
  • Step 2 : Cycloaddition with terminal alkynes (e.g., phenylacetylene) under mild conditions (20–25°C, 1–3 h) to yield 3,5-diarylisoxazoles.
  • Step 3 : Bromination of the 5-position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ at 80°C for 4–6 h.

Key Data :

Step Reagents/Conditions Yield Reference
Cycloaddition PhC≡CH, [bis(trifluoroacetoxy)iodo]benzene, CH₂Cl₂ 78–85%
Bromination NBS, BPO, CCl₄, 80°C 66–81%

Alternative Cycloaddition Approaches

  • Oxime-based routes : Benzaldoxime reacts with ethyl acetoacetate in ethanol under acidic conditions (e.g., chloramine-T) to form 5-methyl-3-phenylisoxazole-4-carboxylate, followed by bromination.
  • Microwave-assisted synthesis : Accelerates cycloaddition steps, reducing reaction time from hours to minutes (e.g., 30 min at 120°C).

Direct Bromination of Pre-Formed Isoxazole Intermediates

Bromination of Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

  • Substrate : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (prepared via cycloaddition or hydrolysis of ethyl ethoxymethyleneacetoacetate).
  • Bromination :
    • Reagents : NBS (1.2–1.5 equiv), BPO (catalytic), CCl₄ or acetonitrile.
    • Conditions : Reflux (65–80°C) for 4–24 h.
    • Yield : 66–81% after silica gel chromatography.

Mechanistic Insight :

  • Radical-initiated process where NBS generates Br radicals, abstracting hydrogen from the methyl group to form a stabilized allylic radical, which reacts with Br₂ (from NBS decomposition).

Bromination via In Situ Acid Chloride Formation

  • Step 1 : Convert 5-methyl-3-phenylisoxazole-4-carboxylic acid to acid chloride using SOCl₂ or (COCl)₂.
  • Step 2 : Bromination of the acid chloride with CuBr₂ or POBr₃, followed by esterification with ethanol.

Example :

Step Reagents/Conditions Yield Reference
Acid chloride SOCl₂, reflux, 3 h 93%
Bromination CuBr₂, CH₃CN, 65°C 68–81%

Metal-Free Synthesis Using Bis(trichloromethyl) Carbonate

Acyl Chloride Intermediate Route

  • Substrate : 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Reagents : Bis(trichloromethyl) carbonate (BTC) in organic solvents (e.g., toluene or CH₂Cl₂) at 20–150°C for 1–6 h.
  • Advantage : Avoids SOCl₂, reducing corrosive byproducts.

Data :

Parameter Value Reference
Molar ratio (acid:BTC) 1:0.34–0.5
Solvent volume 5–15x substrate mass
Yield 85–92%

Comparative Analysis of Methods

Method Advantages Limitations
Cycloaddition + Bromination High regioselectivity; scalable Requires multiple steps
Direct Bromination Simple if precursor is available Radical side reactions may occur
BTC-based Eco-friendly (less corrosive) Requires precise temperature control

Key Synthetic Challenges and Optimization

  • Regioselectivity : Ensuring bromination occurs exclusively at the 5-position. Use of NBS/BPO minimizes di-substitution.
  • Purification : Silica gel chromatography (hexane/EtOAc) is critical for removing unreacted starting materials and dimers.
  • Scale-up : Microwave-assisted cycloaddition and flow chemistry improve efficiency for industrial production.

Recent Advances

  • Photocatalytic bromination : Visible-light-mediated protocols using eosin Y as a catalyst, enabling room-temperature reactions.
  • Enzymatic synthesis : Lipase-catalyzed esterification of brominated isoxazole acids, though yields remain moderate (50–60%).

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 5-bromo-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
  • Key Difference : Methyl group at position 5 instead of bromine.
  • Impact: The absence of bromine reduces electrophilic reactivity, limiting its utility in substitution reactions.
Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate (CAS: 854015-42-2)
  • Key Difference : Bromine at position 5 and methyl at position 4 (vs. phenyl at position 3 in the target compound).
  • Impact : The positional isomerism shifts electronic density and steric hindrance, affecting solubility and reactivity. For example, the methyl group at position 4 may hinder nucleophilic attack at adjacent positions .
Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)
  • Key Difference : Bromomethyl (-CH2Br) substituent at position 4.
  • Impact : The bromomethyl group introduces a secondary alkyl bromide, enabling alkylation reactions. This contrasts with the aryl bromide in the target compound, which is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocycle Modifications

Ethyl 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate
  • Key Difference : Oxazole core (oxygen at position 1, nitrogen at position 3) vs. isoxazole (oxygen at position 2, nitrogen at position 3).
  • Impact : Oxazole derivatives exhibit distinct electronic properties due to altered heteroatom positions. The fluorine atoms enhance metabolic stability and lipophilicity, which are advantageous in drug design .
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide
  • Key Difference : Bromothiophene substituent instead of bromophenyl.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate C₁₂H₁₀BrNO₃ 296.12 120–122 (lit.) Soluble in DCM, THF
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 231.25 98–100 Soluble in EtOH, DCM
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate C₇H₈BrNO₃ 234.05 Not reported Moderate in DMSO

Activité Biologique

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by the presence of a bromine atom and an isoxazole ring, which contribute to its biological activity. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, making it a versatile intermediate in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial and fungal strains. For instance, studies have shown its potential to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been explored for anticancer properties . In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, it was found to significantly reduce cell viability in breast cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance its anticancer efficacy .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors associated with inflammation and cancer progression. For instance, it may interfere with transcription factors such as GATA4, which are crucial for cellular growth and differentiation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of isoxazole compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
  • Anticancer Studies : In a series of experiments involving breast cancer cell lines, this compound was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications to the phenyl ring significantly influence its biological activity. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability and bioavailability .

ModificationEffect on Activity
Bromine substitutionIncreases antimicrobial potency
Phenyl ring variationsAlters anticancer efficacy

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.